REACTION_CXSMILES
|
C([O-])([O-])=[O:2].[K+].[K+].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH2:17][C:18]#[N:19])=[CH:13][NH:14]2)=[CH:10][CH:9]=1.O.OO>CS(C)=O>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH2:17][C:18]([NH2:19])=[O:2])=[CH:13][NH:14]2)=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)CC#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 2–3 hours at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction slurry
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1.5 N sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |